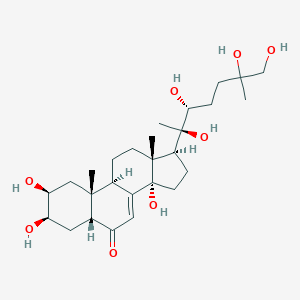

20,26-Dihydroxyecdysone

説明

Structure

3D Structure

特性

CAS番号 |

19458-46-9 |

|---|---|

分子式 |

C27H44O8 |

分子量 |

496.6 g/mol |

IUPAC名 |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6,7-tetrahydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O8/c1-23(33,14-28)8-7-22(32)26(4,34)21-6-10-27(35)16-11-18(29)17-12-19(30)20(31)13-24(17,2)15(16)5-9-25(21,27)3/h11,15,17,19-22,28,30-35H,5-10,12-14H2,1-4H3/t15-,17-,19+,20-,21-,22+,23?,24+,25+,26+,27+/m0/s1 |

InChIキー |

RRCGNPRHZQPOOT-FFBSXHGNSA-N |

異性体SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(CO)O)O)O)O |

正規SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(CO)O)O)O)O |

同義語 |

20,26-dihydroxyecdysone |

製品の起源 |

United States |

Natural Occurrence and Distribution of 20,26 Dihydroxyecdysone

Phytoecdysteroid Sources of 20,26-Dihydroxyecdysone

Identification of Plant Species Accumulating this compound

This compound has been identified in a number of plant species, often alongside other more abundant ecdysteroids like 20-hydroxyecdysone (B1671079). Research has shown its presence in various genera, highlighting the diversity of its botanical sources.

For instance, within the genus Silene (family Caryophyllaceae), Silene fridvaldszkyana has been found to contain this compound as a minor component. nih.gov Similarly, it has been isolated from Silene viridiflora. nih.govoup.com The compound has also been identified in species of the Vitex genus, including Vitex scabra, Vitex canescens, and Vitex glabrata. acs.orgresearchgate.net

Table 1: Plant Species Containing this compound

| Family | Genus | Species | Reference(s) |

|---|---|---|---|

| Caryophyllaceae | Silene | S. fridvaldszkyana | nih.gov |

| S. viridiflora | nih.govoup.com | ||

| Verbenaceae | Vitex | V. scabra | acs.org |

| V. canescens | researchgate.net | ||

| V. glabrata | researchgate.net | ||

| V. pinnata | researchgate.net |

Distribution within Specific Plant Tissues and Developmental Stages

The concentration and distribution of phytoecdysteroids, including this compound, can vary significantly between different parts of a plant and throughout its life cycle. While specific quantitative data on the distribution of this compound in various tissues is not extensively detailed in the provided search results, general principles of phytoecdysteroid accumulation suggest that concentrations are often highest in metabolically active or vulnerable tissues as a defense mechanism. researchgate.net For example, in Vitex scabra, this compound was isolated from the stem bark. acs.org Phytoecdysteroid levels, in general, can be influenced by factors such as mechanical wounding and insect feeding. caldic.com

Natural Occurrence of C-25 Epimeric Forms of this compound

An interesting characteristic of naturally occurring this compound is its existence as two C-25 epimers. researchgate.net These stereoisomers, which differ in the configuration at the 25th carbon atom, have been isolated from several Vitex species, including V. canescens, V. glabrata, and V. pinnata. researchgate.net The two epimers can be separated using techniques like high-performance liquid chromatography (HPLC) and have been shown to exhibit different degrees of moulting hormone activity in bioassays. researchgate.netlookchem.com

Zooecdysteroid Occurrence of this compound in Arthropods

In arthropods, this compound is recognized as a metabolite of the primary molting hormone, 20-hydroxyecdysone. encyclopedia.pubnih.gov It is generally considered an inactivation product, part of the pathway to eliminate active ecdysteroids from the body. int-res.com

Presence in Insect Species Across Developmental Stages

The presence of this compound has been documented in several insect species, often fluctuating in concentration in correlation with developmental events like molting and metamorphosis.

Manduca sexta (Tobacco Hornworm): In this lepidopteran, this compound is detected during embryogenesis, with its titers peaking around the time of embryonic cuticle secretion. tandfonline.comresearchtrends.net It is formed from the hydroxylation of 26-hydroxyecdysone (B1262232). researchtrends.net The compound is also present in the hemolymph of parasitized 5th instar larvae and during pupal-adult development. nih.gov However, it has been found to be ineffective in vitro in inducing gene expression in the larval epidermis of M. sexta, unlike 20-hydroxyecdysone. nih.gov

Bombyx mori (Silkworm): In the diapause eggs of the silkworm, a related compound, 3-epi-22-deoxy-20,26-dihydroxyecdysone, and its 2-phosphoric ester have been isolated. tandfonline.com Additionally, 3-epi-20,26-dihydroxyecdysone has been identified as a metabolite of ecdysone (B1671078) in non-diapause eggs. bioone.org Another related ecdysteroid, 3-epi-22-deoxy-20,26-dihydroxyecdysone and its C-2 phosphoric ester, have also been found. bioone.org

Sarcophaga peregrina (Flesh Fly): In the pharate pupal stage of this dipteran, ecdysone is metabolized into several ecdysteroids, including a compound tentatively identified as 3-epi-20,26-dihydroxyecdysone. researchgate.net

Detection in Crustacean Species

This compound is also a component of the ecdysteroid profile in crustaceans, where it is involved in the metabolic breakdown of molting hormones.

Homarus americanus (American Lobster): In the American lobster, this compound is a high polarity metabolite found in the urine, which is the primary route for the excretion of ecdysteroids. doi.orgnih.gov It is also present as a conjugate. doi.orgnih.gov The hepatopancreas is a site where the conversion of 20-hydroxyecdysone to this compound occurs. cambridge.org

Carcinus maenas (Shore Crab): In the shore crab, this compound is a metabolite of ponasterone A and 20-hydroxyecdysone. int-res.comnih.gov Its formation is considered an inactivation step, and it is primarily excreted in the urine. int-res.com The irreversible hydroxylation of 20-hydroxyecdysone to this compound also takes place in the hepatopancreas of this species. cambridge.org

Table 2: Occurrence of this compound and Its Derivatives in Arthropods

| Class | Order | Family | Species | Developmental Stage/Tissue | Compound | Reference(s) |

|---|---|---|---|---|---|---|

| Insecta | Lepidoptera | Sphingidae | Manduca sexta | Embryo, Larva (hemolymph), Pupa | This compound | tandfonline.comresearchtrends.netnih.gov |

| Bombycidae | Bombyx mori | Diapause eggs | 3-epi-22-deoxy-20,26-dihydroxyecdysone | tandfonline.com | ||

| Non-diapause eggs | 3-epi-20,26-dihydroxyecdysone | bioone.org | ||||

| Diptera | Sarcophagidae | Sarcophaga peregrina | Pharate pupa | 3-epi-20,26-dihydroxyecdysone (tentative) | researchgate.net | |

| Malacostraca | Decapoda | Nephropidae | Homarus americanus | Adult (urine, hepatopancreas) | This compound | doi.orgnih.govcambridge.org |

| Portunidae | Carcinus maenas | Adult (urine, hepatopancreas) | This compound | int-res.comcambridge.orgnih.gov |

Biosynthesis of 20,26 Dihydroxyecdysone

Sterol Precursors in Ecdysteroidogenesis Leading to 20,26-Dihydroxyecdysone

Insects and other arthropods are incapable of synthesizing sterols de novo and must therefore acquire them from their diet. encyclopedia.pub The primary sterol precursor for ecdysteroid biosynthesis in most insects is cholesterol. researchgate.net Zoophagous insects can obtain cholesterol directly from their food, while many phytophagous insects ingest C28 and C29 phytosterols, such as brassicasterol (B190698) and campesterol, which they must dealkylate at the C-24 position to produce cholesterol. nih.gov

The biosynthesis of ecdysteroids, including the ultimate formation of this compound, begins with the conversion of dietary cholesterol or phytosterols. researchgate.netmdpi.com The initial step in insects is the conversion of cholesterol to 7-dehydrocholesterol (B119134) (7dC). researchgate.nettandfonline.com From 7dC, a series of oxidation and hydroxylation steps, known as the "Black Box" due to some uncharacterized enzymes, leads to the production of ecdysone (B1671078) (E). tandfonline.comtandfonline.com This ecdysone molecule then serves as the direct precursor for further hydroxylations that yield the active hormone 20E and its subsequent metabolite, this compound. pnas.orgnih.gov In some cases, plants also synthesize ecdysteroids, known as phytoecdysteroids, using precursors from the mevalonate (B85504) pathway, such as mevalonic acid and cholesterol. csic.esnih.gov

Enzymatic Pathways and Key Enzymes in this compound Formation

The transformation of early sterol precursors into this compound is mediated by a cascade of enzymes, with cytochrome P450 monooxygenases playing a pivotal role in the terminal hydroxylation steps.

A series of cytochrome P450 (CYP) enzymes, collectively known as the Halloween genes, are essential for the terminal hydroxylation steps that convert sterol intermediates into the prohormone ecdysone. tandfonline.comtandfonline.com These mitochondrial P450s include Phantom (Phm), Disembodied (Dib), Shadow (Sad), and Shade (Shd). tandfonline.comtandfonline.com Their activity is dependent on electron transfer from an adrenodoxin (B1173346) reductase (encoded by the dare gene) and an adrenodoxin protein. tandfonline.comtandfonline.com These enzymes catalyze hydroxylations at positions C-25, C-22, and C-2. eje.cz The final step in the formation of the primary active hormone, 20-hydroxyecdysone (B1671079) (20E), is the C-20 hydroxylation of ecdysone, a reaction also catalyzed by a specific cytochrome P450 enzyme. pnas.org The subsequent C-26 hydroxylation that forms this compound is also catalyzed by a cytochrome P450-dependent monooxygenase, highlighting the central role of this enzyme family in both the synthesis and inactivation of ecdysteroids. nih.govnih.gov

The formation of this compound occurs through sequential hydroxylation events, starting from the prohormone ecdysone.

C-20 Hydroxylation : The conversion of ecdysone (E) to the more biologically active 20-hydroxyecdysone (20E) is a critical activation step. This reaction is mediated by the enzyme ecdysone 20-monooxygenase, which is the product of the shade (shd, CYP314A1) gene. pnas.org This hydroxylation at the C-20 position is often considered a rate-limiting step in the production of the active molting hormone.

C-26 Hydroxylation : Following its formation, 20E can be inactivated through hydroxylation at the C-26 position to form this compound. nih.gov This reaction is part of a key catabolic pathway that regulates the titer of active 20E. researchgate.net The enzyme responsible for this step is a cytochrome P450-dependent oxidase, identified in Drosophila melanogaster as the product of the Cyp18a1 gene. researchgate.netresearchgate.net This microsomal enzyme requires NADPH for maximal activity and is sensitive to typical P450 inhibitors. nih.gov The 26-hydroxylation can also occur on ecdysone itself, producing 26-hydroxyecdysone (B1262232). nih.govnih.gov In some metabolic pathways, this compound is an intermediate that can be further metabolized into more polar compounds, such as 20-hydroxyecdysonoic acid. researchgate.net

| Enzyme (Gene) | Reaction Catalyzed | Substrate | Product |

| Ecdysone 20-Monooxygenase (Shade/CYP314A1) | C-20 Hydroxylation | Ecdysone | 20-Hydroxyecdysone |

| Ecdysteroid 26-Hydroxylase (CYP18A1) | C-26 Hydroxylation | 20-Hydroxyecdysone | This compound |

| Ecdysteroid 26-Hydroxylase (CYP18A1) | C-26 Hydroxylation | Ecdysone | 26-Hydroxyecdysone |

Tissue-Specific Biosynthesis and Conversion Pathways in Invertebrates

The biosynthesis and conversion of ecdysteroids are compartmentalized in different tissues within invertebrates. The initial synthesis of ecdysone from cholesterol primarily occurs in specialized endocrine glands. In larval insects, this is the prothoracic gland, which is part of the ring gland in Dipteran insects like Drosophila melanogaster. encyclopedia.pubpnas.org

However, the subsequent conversion steps occur in peripheral tissues. The C-20 hydroxylation of ecdysone to 20E, catalyzed by the Shade enzyme, does not occur in the prothoracic gland but is prominent in tissues such as the fat body, midgut, Malpighian tubules, and epidermis. pnas.org Similarly, the inactivation of 20E via C-26 hydroxylation to form this compound is also carried out in these peripheral tissues. nih.gov For instance, the enzyme CYP18A1, which catalyzes this reaction, is expressed in many target tissues of 20E. researchgate.net In the silkworm Bombyx mori, hydroxylation at the C-20 and C-26 positions increases rapidly in non-diapause eggs as embryogenesis proceeds. bioone.org During the embryonic development of Manduca sexta, maternally supplied conjugates of 26-hydroxyecdysone are deconjugated, and the resulting free 26E is converted to this compound by embryonic 20-monooxygenase activity. tandfonline.com

Regulatory Mechanisms of this compound Biosynthesis (e.g., Neuroendocrine Control, Environmental Influences)

The biosynthesis of ecdysteroids, including the formation of this compound, is under complex regulatory control. Neuroendocrine signals are primary regulators of ecdysone production. In insects, the prothoracicotropic hormone (PTTH) is released from the brain and stimulates the prothoracic glands to synthesize and secrete ecdysone.

The expression and activity of the enzymes involved in both synthesis and inactivation are also subject to feedback regulation. The active hormone 20E can influence its own metabolism. For example, 20E can induce the expression of Cyp18a1, the gene encoding the 26-hydroxylase that converts 20E to this compound. researchgate.net This represents a negative feedback loop where high levels of the active hormone promote its own inactivation, which is essential for the proper timing of developmental events. researchgate.net Conversely, 20E can also participate in positive feedback loops, amplifying its own synthesis by stimulating the expression of Halloween genes in the prothoracic gland at specific developmental time points. nih.gov This dynamic regulation is crucial for creating the precise hormonal pulses that control molting and metamorphosis. nih.gov

Environmental factors such as temperature and photoperiod can also influence the biosynthetic pathway, often by affecting the neuroendocrine system that controls PTTH release. researchgate.net Dietary sterols themselves can also regulate the expression of ecdysteroidogenic genes. nih.gov

Biological Roles and Functions of 20,26 Dihydroxyecdysone in Arthropods and Plants

Involvement in Arthropod Developmental Processes and Molting Regulation

20,26-Dihydroxyecdysone is intrinsically linked to the hormonal control of molting and development in arthropods. nih.govcambridge.orgnih.gov It is primarily recognized as an inactivation metabolite of 20E, the principal molting hormone. nih.govfao.org The conversion of 20E to this compound is a critical step in reducing the titer of the active hormone, a process essential for the successful completion of a molt and for preventing developmental abnormalities. nih.govfao.org This metabolic clearance is crucial for the precise temporal regulation of gene expression orchestrated by ecdysteroids.

Research, particularly in the tobacco hornworm, Manduca sexta, has highlighted the specific role of this compound in embryonic development. During embryogenesis, the titer of this compound peaks at a critical period between the secretion of the first and second embryonic cuticles. researchtrends.net This temporal correlation suggests a direct or indirect role in the regulation of cuticle deposition and the elongation of the epidermal line, processes fundamental to the formation of the larval body plan.

Orchestration of Embryonic Development and Metamorphosis

The presence and fluctuation of this compound are vital for the normal progression of both embryonic development and metamorphosis. cambridge.orgresearchtrends.net During embryogenesis in many insect species, maternally derived ecdysteroid conjugates are hydrolyzed to release precursor ecdysteroids, which are then metabolized to active forms and their metabolites, including this compound. cambridge.org In the silkworm, Bombyx mori, the hydroxylation of ecdysone (B1671078) at the C-20 and C-26 positions increases as embryogenesis proceeds in non-diapause eggs, indicating the importance of these metabolites in developmental progression. bioone.org

During metamorphosis, the inactivation of 20E is as crucial as its synthesis. The enzyme CYP18A1, a cytochrome P450 enzyme, has been identified in Drosophila melanogaster as the 26-hydroxylase responsible for converting 20E into this compound. nih.govroyalsocietypublishing.org This inactivation is essential for the proper timing of metamorphic events, and the disruption of this process can lead to pupal lethality. nih.gov

Influence on Reproduction in Invertebrates

Ecdysteroids, as a class of hormones, are known to regulate various aspects of reproduction in invertebrates, including vitellogenesis (yolk protein synthesis) and oogenesis (egg development). encyclopedia.pubnih.gov While 20E is the primary active hormone, its metabolic products, including this compound, are crucial for maintaining the precise hormonal balance required for these processes. In ticks, this compound has been identified as a metabolite of ecdysone in reproductive females, suggesting a role in the complex endocrine regulation of tick reproduction. cambridge.orgdtic.mil The controlled degradation of active ecdysteroids ensures that hormonal signals are present only at the appropriate times, preventing disruptions to the reproductive cycle. nih.gov

Ecological Significance of Phytoecdysteroid this compound

Plants have evolved to synthesize a diverse array of secondary metabolites for defense, including phytoecdysteroids, which are structural analogs of insect molting hormones. nih.govmdpi.com this compound has been identified as a phytoecdysteroid in various plant species. nih.gov

Role in Plant Defense Mechanisms Against Insect Herbivory

The production of phytoecdysteroids, such as this compound, serves as a potent chemical defense against non-adapted insect herbivores. mdpi.comcaldic.com When ingested, these compounds can disrupt the delicate endocrine balance that controls molting and development in insects. encyclopedia.pubcaldic.com This can lead to a range of detrimental effects, including premature molting, growth inhibition, and mortality, thereby reducing the damage caused by herbivory. caldic.com The presence of these compounds can act as a feeding deterrent, causing insects to avoid consuming the plant altogether. encyclopedia.pubmdpi.com

Endocrine Disrupting Effects on Non-Adapted Insect Predators

For insect species that have not co-evolved with plants producing high levels of phytoecdysteroids, the ingestion of these compounds can have severe consequences. encyclopedia.pub By mimicking the insect's own molting hormones, phytoecdysteroids like this compound can bind to the ecdysone receptor, leading to the untimely activation of the molting cascade. encyclopedia.pub This disruption of the normal hormonal signaling pathways results in developmental abnormalities, such as incomplete ecdysis (molting), malformed structures, and ultimately, a failure to complete the life cycle. caldic.com This endocrine disruption is a key mechanism by which phytoecdysteroids protect plants from a wide range of insect pests.

Differential Biological Activity of this compound Epimers

The hydroxylation of the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), at the C-26 position is a critical step in its inactivation pathway, leading to the formation of this compound. uni-ulm.denih.gov This metabolite exists as two principal epimers, (25R)- and (25S)-20,26-dihydroxyecdysone, which exhibit distinct biological activities. The stereochemistry at the C-25 position significantly influences the molecule's interaction with ecdysteroid receptors (EcR) and its subsequent metabolic fate, resulting in varied physiological impacts within arthropods.

The differential activity of these epimers is a key aspect of the precise regulation of ecdysteroid titers, which is essential for normal development, including molting and metamorphosis. uni-ulm.demdpi.com Inactivation of the active hormone 20E is as physiologically important as its synthesis. uni-ulm.de The conversion to this compound is a widespread and prominent route for this inactivation. uni-ulm.de

Research has shown that the biological potency of ecdysteroid epimers can vary significantly. For instance, in a study utilizing the Musca domestica (housefly) bioassay, it was found that one epimer of inokosterone (B78545), a related ecdysteroid with C-25 epimers, was approximately twice as active as the other. This highlights the principle that stereochemistry at C-25 is a crucial determinant of moulting hormone activity. While direct comparative data for the this compound epimers in the same bioassay is less common in the literature, the principle of differential activity based on C-25 stereochemistry is well-established for related compounds.

The mechanism behind this differential activity lies in how each epimer interacts with the ecdysone receptor complex (EcR/USP). mdpi.com The binding affinity of an ecdysteroid to the EcR is a primary determinant of its hormonal activity. oup.comresearchgate.net Even subtle changes in the three-dimensional structure of the side chain, such as the orientation of the hydroxyl group at C-25, can alter the fit of the molecule into the receptor's binding pocket, leading to differences in receptor activation and downstream gene regulation.

Furthermore, the metabolic processing of the epimers can differ. Enzymes responsible for the further degradation of this compound, such as those that oxidize it to the corresponding ecdysonoic acid, may exhibit stereospecificity. uni-ulm.denormalesup.org One epimer might be a more favorable substrate for these enzymes, leading to its more rapid clearance and a shorter biological half-life compared to the other epimer. Studies in Chironomus cell lines have demonstrated that the 26-hydroxylation of 20-hydroxyecdysone can be stereoselective, with one epimer being the predominant product. researchgate.net This suggests that the enzymatic machinery involved in both the formation and potential further metabolism of these epimers can distinguish between the different stereoisomers.

While this compound is primarily considered an inactive metabolite, the differential activity of its epimers underscores the complexity and specificity of ecdysteroid metabolism and signaling. nih.govnih.gov The precise regulation of active hormone levels through these inactivation pathways is crucial for the proper timing of developmental events in arthropods.

The following table summarizes research findings related to the biological activity and metabolism of this compound and the established principles of its epimers' differential activities.

| Research Area | Organism/System | Key Findings |

| Metabolic Inactivation | Various Insects | 26-hydroxylation of 20-hydroxyecdysone to this compound is a major inactivation pathway. uni-ulm.denih.gov |

| Metabolic Inactivation | Drosophila melanogaster | The enzyme CYP18A1 is implicated in the 26-hydroxylation of ecdysteroids. uni-ulm.de |

| Epimer Activity | Musca domestica (related compound) | One C-25 epimer of inokosterone showed approximately two-fold higher moulting hormone activity than the other. |

| Metabolism | Chironomus cell line | 26-hydroxylation of 20-hydroxyecdysone was found to be stereoselective, primarily producing the (25S)-epimer. researchgate.net |

| Metabolism | General Arthropods | This compound can be further metabolized to ecdysonoic acids. normalesup.org |

Molecular Mechanisms of Action of 20,26 Dihydroxyecdysone

Interaction with the Ecdysteroid Receptor Complex (EcR/USP) in Arthropods

The biological effects of ecdysteroids are mediated through their binding to a heterodimeric nuclear receptor complex consisting of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). ontosight.aisdbonline.orgsdbonline.orgmdpi.com The binding of an active ecdysteroid ligand to the ligand-binding domain (LBD) of EcR induces a conformational change in the receptor complex. This change facilitates the recruitment of coactivator proteins and the subsequent regulation of target gene transcription. oup.com

The primary and most potent natural ligand for the EcR/USP complex is 20-hydroxyecdysone (B1671079) (20E). ontosight.aimdpi.comencyclopedia.pub 20,26-Dihydroxyecdysone, being a metabolite of 20E, is generally considered to be a less active or inactive compound. Its formation, through the hydroxylation of 20E at the C-26 position, is often a step in the pathway for the inactivation and excretion of the molting hormone. uni-ulm.deliverpool.ac.uknih.gov This metabolic conversion is catalyzed by a cytochrome P450 enzyme, CYP18A1. nih.govroyalsocietypublishing.org

Direct and comparative binding affinity studies for this compound to the EcR/USP complex are not extensively documented in the literature. However, its role as a product of an inactivation pathway strongly implies a significantly lower binding affinity for the receptor compared to 20E. The addition of a hydroxyl group at the C-26 position likely alters the steroid's interaction with the amino acid residues within the ligand-binding pocket of EcR, reducing its ability to induce the conformational changes necessary for receptor activation. The requirement of both EcR and USP for high-affinity hormone binding has been established, and this heterodimerization is crucial for the functional response to ecdysteroids. oup.comoup.commdpi.com While 20E effectively stabilizes this complex, the binding efficacy of this compound is presumed to be insufficient to trigger a significant physiological response in most developmental stages.

Regulation of Gene Expression and Transcriptional Cascades

The binding of an active ecdysteroid to the EcR/USP complex initiates a well-defined transcriptional cascade. The hormone-bound receptor complex binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. sdbonline.orgsdbonline.org This binding triggers a hierarchical response, starting with the activation of a small number of "early" genes, which are often transcription factors themselves. These early gene products then activate a larger set of "late" genes, which execute the cellular and physiological changes associated with molting and metamorphosis.

The role of this compound in regulating gene expression appears to be highly dependent on the developmental stage and the specific tissue. In several studies focusing on larval tissues, this compound has been shown to be biologically inactive. For instance, in the larval fat body of Drosophila melanogaster, the formation of this compound is considered an inactivation pathway, as it is unable to induce the transcription of the steroid-inducible gene P1. nih.gov

In contrast, research on the embryonic development of the tobacco hornworm, Manduca sexta, suggests a potential functional role for this compound. During embryogenesis in this species, 26-hydroxyecdysone (B1262232) is hydroxylated to form this compound, which appears to be the active hormone directing embryonic molting. researchtrends.netresearchgate.net The titers of this compound peak between the secretion of the first and second embryonic cuticles, a time of significant developmental activity. researchtrends.net Similarly, in non-diapause eggs of the silkworm, Bombyx mori, the amount of 3-epi-20,26-dihydroxyecdysone, a related metabolite, increases markedly as embryogenesis proceeds, suggesting a role in this developmental phase. bioone.org

This discrepancy in activity highlights a critical aspect of ecdysteroid signaling: the biological effect of a particular metabolite can be context-dependent. While in larval stages, where high levels of 20E are required for major developmental transitions, its conversion to this compound serves to terminate the hormonal signal. However, during embryogenesis, the hormonal requirements may be different, and this compound might be sufficiently active to regulate specific gene expression programs necessary for embryonic molts.

| Organism | Developmental Stage | Tissue | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| Drosophila melanogaster | Larval | Fat Body | Inactive; considered an inactivation pathway for P1 gene transcription. | nih.gov |

| Manduca sexta | Embryonic | Whole Embryo | Appears to direct molting; titers peak during embryonic cuticle secretion. | researchtrends.netresearchgate.net |

| Bombyx mori | Non-diapause Eggs | Whole Embryo | Levels of 3-epi-20,26-dihydroxyecdysone increase during embryogenesis. | bioone.org |

Induction of Chromosomal Puffs in Polytene Chromosomes as a Model for Steroid Hormone Action

The giant polytene chromosomes found in the salivary glands of some dipteran insects, such as Drosophila melanogaster, have provided a powerful visual model for understanding steroid hormone action. These chromosomes exhibit distinct "puffs," which are decondensed regions of chromatin that represent sites of active gene transcription. The pattern of puffing changes in a predictable and hierarchical manner in response to 20E. This model was instrumental in formulating the Ashburner model of ecdysteroid action, which describes the sequential activation of early and late response genes. sdbonline.org

The primary inducer of this puffing cascade is 20E. Upon exposure to 20E, a specific set of early puffs are rapidly induced. The protein products of the genes within these early puffs then go on to induce a larger set of late puffs, while also repressing the early puffs.

There is a lack of specific research demonstrating the direct induction of chromosomal puffs by this compound. Given its general characterization as an inactive metabolite in larval tissues where these studies are typically conducted, it is highly unlikely that this compound would be a potent inducer of the puffing cascade. Its reduced affinity for the EcR/USP complex would likely preclude the efficient recruitment of the transcriptional machinery necessary for the large-scale chromatin decondensation observed in puffing. The puffing response remains a hallmark of the action of the primary active hormone, 20E.

Structure-Activity Relationships in Ecdysteroid Receptor Binding and Activation

The biological activity of an ecdysteroid is intrinsically linked to its chemical structure, which dictates its ability to bind to and activate the EcR/USP receptor complex. The structure of 20E is considered the benchmark for high biological activity. Key structural features contributing to its potency include the A/B cis-ring junction, the α,β-unsaturated ketone in the B-ring, and the specific stereochemistry of the hydroxyl groups on the steroid nucleus and the side chain.

The ligand-binding pocket of EcR is a highly specific environment, and the precise positioning of the sterol side chain is critical for receptor activation. The additional hydroxyl group at C-26 can lead to steric hindrance or unfavorable electrostatic interactions within the binding pocket, thereby reducing the binding affinity. This is consistent with the general observation that metabolic modifications, such as hydroxylation or epimerization, often lead to a decrease in biological activity.

However, the case of Manduca sexta embryogenesis, where this compound appears to be active, suggests that the structure-activity relationships may not be absolute across all developmental stages and species. researchtrends.netresearchgate.net It is possible that the embryonic form of the EcR/USP complex has a slightly different conformation or that the intracellular environment in the embryo allows for the effective binding and activation by this compound. Alternatively, the biological processes during embryogenesis may require a lower threshold of ecdysteroid activity that can be met by this metabolite.

| Compound | Key Structural Feature | General Biological Activity | Implication for Receptor Binding |

|---|---|---|---|

| 20-Hydroxyecdysone (20E) | Hydroxyl group at C-20 | High; primary active molting hormone. | High affinity binding to EcR/USP, leading to robust receptor activation. |

| This compound | Additional hydroxyl group at C-26 | Generally low or inactive (inactivation metabolite), but potentially active in specific contexts (e.g., embryogenesis). | Reduced binding affinity for EcR/USP due to increased polarity and potential steric hindrance in the ligand-binding pocket. |

Advanced Analytical and Methodological Approaches for 20,26 Dihydroxyecdysone Research

Isolation and Purification Techniques for 20,26-Dihydroxyecdysone

The initial and critical steps in studying this compound involve its extraction from complex biological matrices and subsequent purification to a high degree of homogeneity. These processes are foundational for accurate structural analysis and bioactivity studies.

Advanced Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC), Preparative Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and purification of this compound from intricate mixtures. nih.govnih.govoup.combiophytis.com Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized, often in a multi-step purification strategy. oup.comoup.comresearchgate.net

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) or methanol. biophytis.comoup.commdpi.com This method separates compounds based on their hydrophobicity. For instance, a study on the separation of ecdysteroids from Silene viridiflora employed preparative RP-HPLC with a Zorbax-ODS C18 column and a mobile phase of water-acetonitrile (78:22, v/v) to successfully isolate 2-deoxy-20,26-dihydroxyecdysone. oup.com

Normal-phase HPLC, conversely, uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. oup.comresearchgate.net This technique was instrumental in the purification of various ecdysteroids, including those related to this compound, using a mobile phase such as dichloromethane-isopropanol-water. oup.comresearchgate.net The choice between NP- and RP-HPLC often depends on the specific mixture of ecdysteroids and the impurities present. In some cases, a sequence of both NP and RP chromatography is necessary to achieve the desired purity. oup.comresearchgate.net

Preparative HPLC, which utilizes larger columns and higher flow rates, is essential for obtaining sufficient quantities of purified this compound for further structural elucidation and biological testing. oup.comresearchgate.net The progress of these separations is often monitored by thin-layer chromatography (TLC), with the final purity confirmed by analytical HPLC. nih.govoup.com

Table 1: HPLC Parameters for Ecdysteroid Separation

| Parameter | Reversed-Phase HPLC Example | Normal-Phase HPLC Example |

| Stationary Phase | Zorbax-ODS C18 (5 µm) oup.com | Zorbax RX Sil (5 µm) researchgate.net |

| Mobile Phase | Water–acetonitrile (78:22, v/v) oup.com | Dichloromethane–isopropanol–water (125:40:3, v/v/v) researchgate.net |

| Flow Rate | 2.5 mL/min oup.com | 1.0 mL/min researchgate.net |

| Application | Isolation of 2-deoxy-20,26-dihydroxyecdysone oup.com | Separation of various ecdysteroids researchgate.net |

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely used and effective technique for the sample cleanup and pre-concentration of this compound from crude extracts before chromatographic analysis. researchgate.net This method involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. The analytes are then eluted with a suitable solvent.

For ecdysteroid purification, reversed-phase (RP) SPE cartridges, such as those with octadecylsilyl (C18) or silica (B1680970) as the sorbent, are commonly employed. oup.comresearchgate.netnih.gov A typical procedure involves dissolving the crude extract in a polar solvent mixture, such as 50% ethanol, and loading it onto the SPE cartridge. biophytis.comnih.gov The cartridge is then washed with a series of solvents of increasing polarity to remove interfering substances. The ecdysteroid fraction, including this compound, is subsequently eluted with a solvent of appropriate polarity, like methanol. mdpi.com This process significantly reduces matrix effects and enriches the concentration of the target compound, facilitating subsequent HPLC analysis. biophytis.comnih.gov The use of SPE is a crucial step in obtaining cleaner extracts, which leads to improved chromatographic resolution and longer column lifespan. lcms.cz

Spectroscopic and Spectrometric Characterization of this compound

Once isolated and purified, the definitive identification and structural elucidation of this compound rely on a combination of powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. oup.comacs.orgresearchgate.net One-dimensional (1D) NMR, particularly proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. researchgate.netnih.gov

For complex molecules like ecdysteroids, two-dimensional (2D) NMR experiments are essential for unambiguous assignments of all proton and carbon signals. researchgate.netnih.govuzh.ch Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. nih.govuzh.ch For example, HMBC correlations are crucial for identifying the positions of hydroxyl groups and the side chain structure by observing long-range couplings between protons and carbons. u-szeged.hu The complete ¹H and ¹³C NMR assignments for this compound have been established through such comprehensive 1D and 2D NMR studies. researchgate.net

High-Resolution and Tandem Mass Spectrometry (HRMS, MS/MS, MALDI-TOF/TOF MS)

Mass spectrometry (MS) provides vital information about the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the precise molecular formula of the compound. nih.govacs.org

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for both structural elucidation and sensitive quantification. nih.govnih.govnih.gov In MS/MS, the protonated molecular ion ([M+H]⁺) of this compound is selected and fragmented, and the resulting fragment ions provide characteristic patterns that help to confirm its identity. nih.govnih.gov This technique has been successfully used to identify this compound as a metabolite of 20-hydroxyecdysone (B1671079) in biological samples. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another advanced technique that has been applied to the analysis of ecdysteroids. researchgate.netresearchgate.net MALDI-TOF/TOF MS can provide rapid and sensitive determination of these compounds, sometimes enhanced by chemical derivatization to improve ionization efficiency. researchgate.netresearchgate.netbruker.com

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Mode | Observed m/z | Technique | Reference |

| This compound | ESI+ | - | LC-MS/MS | nih.gov |

| 2-deoxy-5,20,26-trihydroxyecdysone | HRESIMS | 497.3108 [M+H]⁺ | HRMS | acs.org |

| This compound 20,22-acetonide | ESIMS | 553 [M+H]⁺, 575 [M+Na]⁺ | MS | acs.org |

UV-Vis Spectroscopy and Diode Array Detection (DAD)

UV-Vis spectroscopy is a fundamental technique used for the detection and preliminary characterization of ecdysteroids, including this compound. Most ecdysteroids possess a characteristic 7-en-6-one chromophore, which results in a strong UV absorbance maximum around 242 nm. mdpi.comacs.orgu-szeged.husci-hub.se This property is extensively utilized in HPLC systems equipped with a Diode Array Detector (DAD). biophytis.comnih.govsemanticscholar.org

The DAD allows for the acquisition of the full UV spectrum of the eluting compounds, providing an additional layer of identification and purity assessment. biophytis.comnih.gov The characteristic UV spectrum helps to distinguish ecdysteroids from other co-eluting compounds and can be used for their quantification. biophytis.comsemanticscholar.org The maximal absorption wavelength (λmax) can be a useful diagnostic tool, as exemplified by the UV spectrum of this compound 20,22-acetonide, which shows a λmax at 242 nm. acs.orgu-szeged.hu

Quantitative Analysis Methods for this compound and Metabolites

The accurate quantification of this compound and its related metabolites is crucial for understanding its physiological roles in insects. Various immunochemical techniques have been developed and refined to measure the concentrations of these ecdysteroids in biological samples with high sensitivity and specificity.

Radioimmunoassays (RIAs)

Radioimmunoassays (RIAs) have been a cornerstone in the quantification of ecdysteroids, including this compound, for several decades. This technique relies on the principle of competitive binding between a radiolabeled ecdysteroid (the tracer) and the unlabeled ecdysteroid in a sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled ecdysteroid in the sample.

In practice, the quantification of a specific ecdysteroid like this compound using RIA is often coupled with a separation technique, most commonly high-performance liquid chromatography (HPLC). This combination, known as HPLC-RIA, allows for the separation of different ecdysteroids in a sample before their individual quantification. This is particularly important because the antisera used in RIAs can exhibit cross-reactivity with various ecdysteroid analogues. nih.gov For instance, different antisera will show varying affinities for ecdysone (B1671078), 20-hydroxyecdysone, and their metabolites. eje.cz

The specificity of the assay is highly dependent on the antiserum used. For example, some antisera may be highly specific for ecdysone and its A-ring derivatives, while others might have a broader recognition of different ecdysteroids. eje.cz The cross-reactivity of an antiserum with various ecdysteroids, including this compound, must be carefully characterized to ensure accurate quantification. eje.cz A study on Drosophila melanogaster utilized differential RIA analysis in conjunction with reverse-phase HPLC (RP-HPLC) to achieve a detailed profile of the 20-hydroxyecdysone titer, highlighting the need for such combined approaches to distinguish between closely related ecdysteroids. nih.gov

A typical RIA procedure involves incubating the sample or standard with a known amount of radiolabeled ecdysone and the specific antiserum. After reaching equilibrium, the antibody-bound fraction is separated from the free fraction, and the radioactivity is measured. A standard curve is generated using known concentrations of the ecdysteroid of interest, from which the concentration in the unknown sample can be extrapolated.

| Parameter | Description |

| Principle | Competitive binding of radiolabeled vs. unlabeled antigen for a specific antibody. |

| Tracer | Typically a tritiated ([³H]) ecdysteroid, such as [³H]ecdysone. |

| Separation | Often coupled with HPLC to separate different ecdysteroids prior to RIA. |

| Quantification | Based on a standard curve generated with known concentrations of the target ecdysteroid. |

| Key Consideration | Characterization of antibody cross-reactivity with various ecdysteroids is essential. |

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) represent another powerful immunochemical method for the quantification of ecdysteroids. While specific ELISA kits for this compound are not as commonly available as those for its precursor, 20-hydroxyecdysone, the principles of the assay can be adapted for its measurement. mybiosource.combertin-corp.comthermofisher.com

The most common format for ecdysteroid quantification is the competitive ELISA. In this assay, a microtiter plate is coated with antibodies specific to the target ecdysteroid. The sample containing the unknown amount of ecdysteroid is added to the wells along with a fixed amount of enzyme-conjugated ecdysteroid. The unlabeled ecdysteroid from the sample and the enzyme-labeled ecdysteroid compete for binding to the coated antibodies. After an incubation period, the unbound reagents are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of the ecdysteroid in the sample.

Commercial ELISA kits are available for 20-hydroxyecdysone and can be used to quantify this compound in various biological samples such as hemolymph, tissue extracts, and cell culture media. biocat.combertin-technologies.com These kits provide a convenient and high-throughput alternative to RIAs, eliminating the need for radioactive materials. The sensitivity of these assays is typically in the picogram to nanogram range.

The development of an ELISA for this compound would require the generation of specific antibodies that can distinguish it from other closely related ecdysteroids. The specificity of the antibody is paramount for the accuracy of the assay.

| Feature | Description |

| Assay Principle | Competitive binding between the sample antigen and an enzyme-labeled antigen for a limited number of antibody binding sites. |

| Format | Typically a 96-well microtiter plate coated with a specific antibody. |

| Detection | Colorimetric, based on the enzymatic conversion of a substrate. The intensity of the color is inversely proportional to the antigen concentration. |

| Advantages | High sensitivity, high throughput, no radioactive materials. |

| Requirement for this compound | Development of a highly specific antibody that recognizes this compound with minimal cross-reactivity to other ecdysteroids. |

Radiotracer Studies for Elucidating Biosynthetic and Metabolic Pathways

Radiotracer studies have been instrumental in unraveling the complex biosynthetic and metabolic pathways of ecdysteroids, including the formation and fate of this compound. bioone.orgnih.gov These studies involve the administration of a radiolabeled precursor, such as [³H]ecdysone, to an insect or an in vitro tissue preparation, followed by the tracking of the radiolabel as it is incorporated into various metabolites.

In a study on the silkworm, Bombyx mori, radiotracer experiments with [³H]ecdysone were conducted at various embryonic stages. The results demonstrated that [³H]ecdysone was converted into several free ecdysteroids, including 20-hydroxyecdysone and 3-epi-20,26-dihydroxyecdysone, indicating active hydroxylation reactions at the C-20 and C-26 positions during embryogenesis. bioone.org

Similarly, in the tobacco hornworm, Manduca sexta, it has been shown that during embryogenesis, maternally derived 26-hydroxyecdysone (B1262232) is hydroxylated at the C-20 position to form this compound. researchtrends.net This was elucidated by tracing the metabolism of radiolabeled ecdysteroids. The timing of the peak in this compound levels was found to correlate with embryonic molting events, suggesting its role as an active molting hormone in the embryo. researchtrends.net

Radiotracer experiments in adult Drosophila melanogaster have also provided insights into ecdysteroid metabolism. When [³H]ecdysone was injected into adult flies, a range of metabolites were identified, including 26-hydroxyecdysone. However, in these particular experiments, this compound was not detected as a metabolite of [³H]20-hydroxyecdysone, suggesting potential differences in metabolic pathways between developmental stages or species. nih.gov

The general methodology for such studies involves:

Administration of a radiolabeled precursor: Typically, a tritiated ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled ecdysteroid precursor is injected into the insect or added to the culture medium of a tissue or organ.

Incubation: The insect or tissue is incubated for a specific period to allow for the metabolism of the radiolabeled compound.

Extraction and Separation: The ecdysteroids are extracted from the biological material, and the different metabolites are separated using techniques like HPLC.

Detection and Quantification: The radioactivity in the separated fractions is measured using a scintillation counter, allowing for the identification and quantification of the radiolabeled metabolites.

In Vitro Enzyme Activity Assays for Ecdysteroid-Modifying Enzymes

The biosynthesis and inactivation of ecdysteroids are controlled by a series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases. In vitro enzyme activity assays are essential tools for characterizing these enzymes and understanding their role in regulating the levels of active hormones like this compound.

The formation of this compound involves two key hydroxylation steps: the conversion of ecdysone to 20-hydroxyecdysone by ecdysone 20-monooxygenase (E20MO), and the subsequent hydroxylation of 20-hydroxyecdysone at the C-26 position by an ecdysteroid 26-hydroxylase. nih.govnih.gov

Ecdysone 20-monooxygenase (E20MO) Assay: The activity of E20MO can be measured using a radioassay. researchtrends.net In this assay, a tissue homogenate or a cell preparation is incubated with radiolabeled ecdysone ([³H]E) and the necessary cofactor, NADPH. pnas.org The reaction is then stopped, and the product, radiolabeled 20-hydroxyecdysone ([³H]20E), is separated from the substrate by HPLC or thin-layer chromatography (TLC). The amount of radioactivity in the 20E fraction is then quantified to determine the enzyme activity. Studies in Manduca sexta embryos have used this assay to demonstrate peaks in E20M activity that correlate with the accumulation of this compound. researchtrends.net

Ecdysteroid 26-hydroxylase Assay: The activity of the ecdysteroid 26-hydroxylase, which converts 20-hydroxyecdysone to this compound, can also be assayed in vitro. Research has shown that the gene Cyp18a1 in Drosophila melanogaster encodes a cytochrome P450 enzyme with 26-hydroxylase activity. nih.gov When Cyp18a1 is transfected into Drosophila S2 cells, these cells gain the ability to convert 20-hydroxyecdysone into this compound and further to 20-hydroxyecdysonoic acid. nih.gov This provides a cell-based in vitro system to study the activity of this enzyme. The assay involves incubating the transfected cells or cell extracts with 20-hydroxyecdysone and then analyzing the formation of this compound by HPLC-mass spectrometry (MS).

| Enzyme | Substrate | Product | Assay Principle |

| Ecdysone 20-monooxygenase (E20MO) | Ecdysone | 20-Hydroxyecdysone | Measurement of the conversion of radiolabeled ecdysone to radiolabeled 20-hydroxyecdysone. |

| Ecdysteroid 26-hydroxylase | 20-Hydroxyecdysone | This compound | Measurement of the formation of this compound from 20-hydroxyecdysone in cells expressing the enzyme, typically analyzed by HPLC-MS. |

Insect Cell-Based Bioassays for Assessing Ecdysteroid Activity

Insect cell-based bioassays are valuable tools for assessing the biological activity of ecdysteroids and for screening for novel agonists and antagonists of the ecdysteroid receptor. These assays utilize established insect cell lines that are responsive to ecdysteroids.

The Drosophila melanogaster BII cell line is a well-established system for this purpose. eje.czencyclopedia.pub These cells respond to ecdysteroids in a dose-dependent manner, and this response can be quantified, for example, by measuring changes in cell morphology or by using a reporter gene assay. A microplate-based assay using the BII cell line allows for high-throughput screening of plant extracts and pure compounds for ecdysteroid-like activity. eje.czencyclopedia.pub The activity of a compound is typically compared to that of 20-hydroxyecdysone, which is the major biologically active ecdysteroid in many insects. encyclopedia.pub

Another commonly used cell line is the Drosophila S2 cell line. These cells can be transfected with constructs containing an ecdysone response element (EcRE) linked to a reporter gene (e.g., luciferase or β-galactosidase). When an active ecdysteroid binds to the endogenous ecdysone receptor in these cells, the receptor complex activates the transcription of the reporter gene, leading to a measurable signal. This system can be used to quantify the agonistic or antagonistic activity of compounds like this compound.

The activity of this compound in these cell-based bioassays would provide valuable information on its potential hormonal role and its ability to activate the ecdysone receptor signaling pathway.

| Cell Line | Assay Principle | Readout | Application |

| Drosophila melanogaster BII | Ecdysteroid-induced cellular response (e.g., morphological changes, cell aggregation). | Turbidometric measurement or microscopic observation. | Screening for ecdysteroid agonists and antagonists. |

| Drosophila S2 | Reporter gene assay with an ecdysone response element (EcRE). | Luciferase activity, β-galactosidase activity, or other reporter gene products. | Quantitative assessment of the agonistic or antagonistic activity of ecdysteroids. |

Evolutionary Perspectives of 20,26 Dihydroxyecdysone and Ecdysteroid Signaling

Conservation and Diversification of Ecdysteroid Biosynthetic and Metabolic Pathways Across Panarthropods

The synthesis and breakdown of ecdysteroids are governed by a suite of enzymes, the genes for which have experienced a complex evolutionary journey across the panarthropod phylum. The canonical ecdysteroid biosynthetic pathway, largely elucidated in insects like Drosophila melanogaster, involves a series of hydroxylation steps starting from cholesterol. This process is orchestrated by a group of cytochrome P450 enzymes collectively known as the "Halloween genes" (e.g., spook, phantom, disembodied, shadow, and shade). nih.govresearchgate.net

The metabolism of the active hormone 20E is equally critical for regulating its titer and signaling activity. A key enzyme in this process is encoded by the CYP18A1 gene, which is responsible for the 26-hydroxylation of 20E, leading to the formation of 20,26-dihydroxyecdysone. This metabolic step is generally considered a mechanism of inactivation, converting the highly active 20E into a less active form. royalsocietypublishing.org

Genomic and transcriptomic analyses across various panarthropod lineages have revealed a pattern of both conservation and diversification in these pathways. While the core components of the ecdysteroid signaling system appear to be ancient, the specific enzymes involved in biosynthesis and metabolism show significant variation.

Key research findings on the evolution of these pathways include:

Stepwise Evolution of Halloween Genes: Studies suggest that the full complement of Halloween genes seen in insects was not present in the last common ancestor of Panarthropoda. Instead, these genes appear to have evolved in a stepwise manner. For instance, only the shadow gene (sad) has been identified in onychophorans and tardigrades, suggesting that the ancestral ecdysteroid biosynthesis pathway was simpler than the one found in insects. nih.govresearchgate.netroyalsocietypublishing.org The absence of key genes like phantom (phm) in chelicerates and myriapods suggests that their primary ecdysteroid may be ponasterone A rather than 20E. frontiersin.org

Conservation of the Inactivation Pathway: Homologues of CYP18A1, the gene responsible for producing this compound from 20E, have been found in all major panarthropod subgroups. royalsocietypublishing.orgwikimedia.org This suggests that the mechanism for inactivating 20E through 26-hydroxylation was likely present in the last common ancestor of Panarthropoda and has been conserved throughout evolution. wikimedia.org

Lineage-Specific Innovations: The evolution of ecdysteroid pathways is also marked by lineage-specific gains of genes. For example, the gene spookiest appears to have originated in the pancrustacean lineage. nih.gov Furthermore, some ecdysteroid biosynthetic enzymes have evolved and are maintained in very specific clades, such as spook and Cyp6t3 in Drosophilidae. frontiersin.org

| Gene | Function | Evolutionary Conservation Notes |

|---|---|---|

| Halloween Genes (e.g., spook, phantom, disembodied, shadow, shade) | Biosynthesis of ecdysone (B1671078) from cholesterol | Evolved in a stepwise manner in panarthropods; not all genes are present in all lineages. nih.govresearchgate.netroyalsocietypublishing.org |

| CYP18A1 | Metabolizes 20-hydroxyecdysone (B1671079) to this compound (inactivation) | Homologues found in all major panarthropod subgroups, suggesting an ancient and conserved role. royalsocietypublishing.orgwikimedia.org |

| spookiest | Ecdysteroid biosynthesis | Originated in the pancrustacean lineage. nih.gov |

Evolution of Ecdysteroid Receptors and Their Ligand Specificity

The biological effects of ecdysteroids are mediated by a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), a homolog of the vertebrate retinoid X receptor (RXR). royalsocietypublishing.orgnih.gov This EcR/USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. royalsocietypublishing.orgebi.ac.uk

The evolution of this receptor complex and its ability to bind various ecdysteroids is a critical aspect of understanding the diversification of ecdysteroid signaling.

Insights into the evolution of ecdysteroid receptors include:

Ancient Origins: Homologs of both EcR and USP/RXR genes are present in all major ecdysozoan subgroups, suggesting that the heterodimeric receptor complex was present in the last common ancestor of this clade. nih.govfrontiersin.org The presence of these receptor subunits in other protostomes outside of Ecdysozoa even suggests a more ancient origin, with the role in steroid binding possibly inherited from the last common ancestor of protostomes. nih.gov

Ligand Specificity: While the receptor complex is ancient, the specificity of ligand binding has likely evolved over time. The primary activating ligand in most insects is 20E. However, in some crustaceans, another ecdysteroid, ponasterone A, is the major active form. mdpi.com This suggests that the ligand-binding domain of the EcR has undergone evolutionary changes to accommodate different ecdysteroids in different lineages.

Conservation of the Core Machinery: Despite variations in the specific activating ligand, the fundamental mechanism of the EcR/USP heterodimer binding to DNA and initiating a transcriptional cascade appears to be a conserved feature across Panarthropoda. royalsocietypublishing.orgnih.gov

Phylogenetic Distribution and Comparative Analysis of this compound Occurrence

While 20-hydroxyecdysone is widely recognized as the principal molting hormone in insects, the occurrence of its metabolite, this compound, provides valuable insights into the evolution of ecdysteroid metabolism.

The presence of this compound has been documented in various insect species, where it is generally considered an inactivation product of 20E. royalsocietypublishing.orgmdpi.com For instance, in the tobacco hornworm, Manduca sexta, the enzyme encoded by CYP18A1 converts 20E to this compound. royalsocietypublishing.org Similarly, in the silkworm, Bombyx mori, this compound is a known metabolite. bioone.org

The broad distribution of the CYP18A1 gene across panarthropods suggests that the capacity to produce this compound is a widespread and ancestral trait within this group. royalsocietypublishing.orgwikimedia.org However, the specific roles and titers of this compound may vary significantly between different species and developmental stages. For example, in some adult insects, this compound is found when other ecdysteroids present during larval stages are absent. taylorandfrancis.com

Role of Ecdysteroids, Including this compound, in Adaptational Processes (e.g., Diapause)

Ecdysteroids play a crucial role not only in developmental processes like molting but also in adaptational phenomena such as diapause, a state of arrested development that allows insects to survive unfavorable environmental conditions.

The regulation of diapause is complex and involves the interplay of various hormones, including ecdysteroids and juvenile hormone. Declining or low titers of 20E are often associated with the induction and maintenance of diapause. researchgate.netresearchgate.net

The metabolism of 20E, leading to the formation of this compound, is an important factor in controlling the levels of the active hormone and thus influencing diapause.

Key findings on the role of ecdysteroids in diapause include:

Applications in Basic Research and Agricultural Science

Utilization in Insect Physiology and Developmental Biology Studies

20,26-Dihydroxyecdysone is primarily recognized as a key metabolite in the inactivation pathway of ecdysteroids in insects. nih.govencyclopedia.pub The regulation of the active molting hormone titer is crucial for coordinating developmental transitions such as molting and metamorphosis, and the conversion of 20E to this compound is a vital part of this process. uni-ulm.debiorxiv.org

In developmental biology, this compound is studied to understand the precise control of hormonal signaling. The inactivation of 20E through 26-hydroxylation to form this compound ensures that the hormonal signal is terminated at the appropriate time, allowing for the proper progression of developmental events. uni-ulm.denih.gov For instance, studies in Drosophila melanogaster have revealed discrete peaks of 26-hydroxylated ecdysteroids, including this compound, that appear after the peaks of the active hormone 20E during late larval development, signifying a tightly regulated process of hormone clearance. nih.gov

Research on silkworm (Bombyx mori) eggs has further elucidated its role. In non-diapause eggs, the hydroxylation of ecdysone (B1671078) and 20E at the C-26 position increases as embryogenesis proceeds, suggesting that this metabolic conversion is a key part of embryonic development. bioone.org The presence and quantity of metabolites like 3-epi-20,26-dihydroxyecdysone are indicative of the metabolic state and developmental stage of the embryo. bioone.org Therefore, studying this compound provides critical insights into the catabolism and deactivation of steroid hormones, which is as physiologically important as their synthesis. uni-ulm.de

Key Research Findings on this compound in Insect Development

This interactive table summarizes significant research findings regarding the role and occurrence of this compound in various insect species.

| Insect Species | Developmental Stage | Key Finding | Significance | Citation |

|---|---|---|---|---|

| Drosophila melanogaster (Fruit Fly) | Late Larval | Appears in discrete peaks following the peaks of the active hormone 20E. | Demonstrates its role as an inactivation product, crucial for terminating the molting signal. | nih.gov |

| Bombyx mori (Silkworm) | Non-diapause Eggs | Levels of 3-epi-20,26-dihydroxyecdysone increase as embryogenesis proceeds. | Highlights the importance of ecdysteroid hydroxylation and inactivation during embryonic development. | bioone.org |

| Manduca sexta (Tobacco Hornworm) | Eggs | Identified as one of the three known insect ecdysones present, albeit in smaller quantities than 26-hydroxyecdysone (B1262232). | Confirms its presence as a natural ecdysteroid in Lepidoptera. | researchgate.net |

| General | General | Formed via 26-hydroxylation, a prominent inactivation pathway catalyzed by a cytochrome P450 enzyme. | Elucidates the biochemical mechanism for regulating active ecdysteroid levels. | uni-ulm.de |

Contributions to Structure-Activity Relationship (SAR) Studies of Ecdysteroids

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. In the field of endocrinology, SAR studies on ecdysteroids help to identify the specific molecular features required for a compound to bind to the ecdysteroid receptor (EcR) and trigger a hormonal response. nih.gov

This compound, as a naturally occurring analogue of 20E, is an important compound in these studies. nih.gov By comparing the biological activity of 20E with that of this compound, researchers can assess the impact of the additional hydroxyl group at the C-26 position. This comparison helps to map the ligand-binding pocket of the ecdysteroid receptor. The fact that 26-hydroxylation is a primary route for hormone inactivation suggests that this structural modification significantly reduces the compound's affinity for the receptor, thereby diminishing or abolishing its hormonal activity. uni-ulm.denih.gov

The isolation of this compound and its analogues from various plant sources, such as those in the genus Silene, provides the necessary quantities of these compounds for biological assays. oup.comoup.comresearchgate.net These plant-derived ecdysteroids (phytoecdysteroids) allow for extensive SAR studies that are crucial for designing synthetic ecdysteroid agonists or antagonists for various applications. oup.com

Development and Application of Ecdysteroid-Regulated Gene Switch Systems in Transgenic Organisms

Ecdysteroid-regulated gene switch systems represent a powerful tool in molecular biology and biotechnology, allowing for the controlled expression of specific genes in transgenic organisms. nih.govresearchgate.net These systems are based on the insect ecdysteroid receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP). nih.gov In this system, the EcR-USP complex binds to a specific DNA sequence (an ecdysone response element or EcRE) placed upstream of a gene of interest. The transcription of this gene is then turned on or off by the administration of an ecdysteroid ligand. biorxiv.orgnih.gov

While this compound is not typically the primary inducer used in these systems, its study contributes to their refinement. The development of these gene switches requires an understanding of the receptor's specificity. nih.gov Researchers have found that the receptors used in transgenic systems often respond differently than they do in their native insect environment. For example, the primary insect hormone 20E is often inactive in these systems, whereas certain phytoecdysteroids like ponasterone A and muristerone A, or synthetic non-steroidal agonists like methoxyfenozide, are potent inducers. nih.govoup.com

By testing a wide range of natural ecdysteroids, including metabolites like this compound, scientists can probe the ligand-binding domain of the receptor. This helps in understanding why some analogues are effective inducers while others are not, paving the way for the design of novel, highly specific, and potent activators for use in gene therapy and other research applications. nih.gov

Potential for Novel Insect Pest Management Strategies (e.g., Endocrine Disruptors)

The presence of ecdysteroids in plants is believed to be a defense mechanism against herbivorous insects. encyclopedia.pubresearchgate.net These phytoecdysteroids, when ingested by non-adapted insects, can act as powerful endocrine disruptors. researchgate.net By mimicking the insect's own molting hormones, they disrupt the precise timing of developmental processes, leading to catastrophic failures in molting, sterility, or death. researchgate.netresearchgate.net

This compound is one of the many steroidal compounds identified as a molting hormone or its metabolite that can contribute to these effects. ufl.edu The application of exogenous ecdysteroids can severely impair insect development, making them attractive candidates for the development of biorational insecticides. researchgate.net These are pest control agents that are more specific to the target pests and have a lower impact on non-target organisms and the environment compared to conventional broad-spectrum insecticides.

Because they target a physiological system unique to arthropods, phytoecdysteroids like this compound and its more active precursors are considered excellent potential replacements for synthetic insecticides in integrated pest management (IPM) programs. researchgate.net Research into the specific effects of various phytoecdysteroids on different pest species is ongoing, with the goal of developing targeted and sustainable pest control solutions.

Q & A

Q. Methodological Notes

- Contradiction Management : Compare tissue-specific metabolism (e.g., midgut gland conjugation vs. carcass hydroxylation) to resolve stage-dependent rate differences .

- Enzyme Characterization : Use heterologous expression systems (e.g., yeast) for CYP enzyme activity assays .

- Structural Analysis : Combine HPLC, NMR, and X-ray crystallography to differentiate epimers and conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。